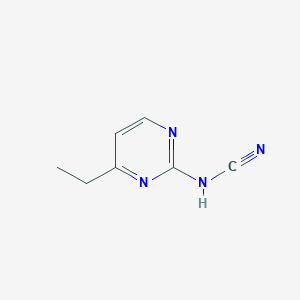
Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), also known as ethylcyanoformate, is a chemical compound with the molecular formula C5H6N2. It is a white crystalline solid that is soluble in water and organic solvents. Cyanamide has been used in various fields, including agriculture, industry, and medicine.
Mécanisme D'action
Cyanamide acts by inhibiting the enzyme aldehyde dehydrogenase (ALDH), which is responsible for the metabolism of ethanol in the liver. This inhibition leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as flushing, nausea, and vomiting. Cyanamide is also a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidines.
Effets Biochimiques Et Physiologiques
Cyanamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and stimulate plant growth. Cyanamide has also been shown to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanamide has several advantages for use in lab experiments. It is a readily available and inexpensive reagent that can be easily synthesized. Cyanamide is also stable under normal laboratory conditions and can be stored for long periods. However, cyanamide has some limitations, including its toxicity and potential for causing harm to the environment. Therefore, proper safety precautions must be taken when handling cyanamide.
Orientations Futures
There are several future directions for the study of cyanamide. One area of research is the development of new synthetic methods for cyanamide that are more efficient and environmentally friendly. Another area of research is the investigation of the anticancer, antiviral, and antibacterial properties of cyanamide. Additionally, the study of the effects of cyanamide on plant growth and development could lead to the development of new plant growth regulators. Finally, the development of new therapeutic agents based on the mechanism of action of cyanamide could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
Cyanamide can be synthesized by reacting calcium cyanamide with ethyl chloroformate. The reaction produces calcium chloride and cyanamide as the final products. The reaction is as follows:
CaCN2 + C2H5OCOCl → CaCl2 + C5H6N2 + CO2
Applications De Recherche Scientifique
Cyanamide has been extensively studied for its biological and chemical properties. It has been used as a reagent in organic synthesis, as a plant growth regulator in agriculture, and as a therapeutic agent in medicine. Cyanamide has also been studied for its anticancer, antiviral, and antibacterial properties.
Propriétés
Numéro CAS |
102739-39-9 |
|---|---|
Nom du produit |
Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) |
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
(4-ethylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H8N4/c1-2-6-3-4-9-7(11-6)10-5-8/h3-4H,2H2,1H3,(H,9,10,11) |
Clé InChI |
QCFKXHLZRSVWTH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NC=C1)NC#N |
SMILES canonique |
CCC1=NC(=NC=C1)NC#N |
Synonymes |
Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
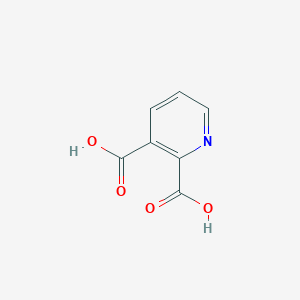
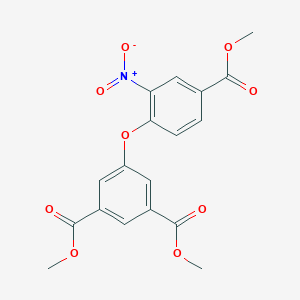
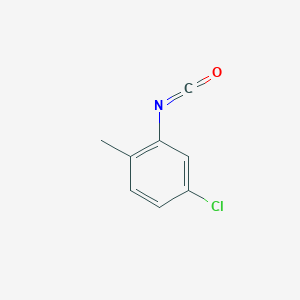
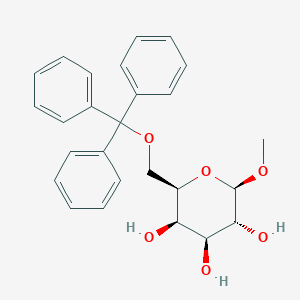
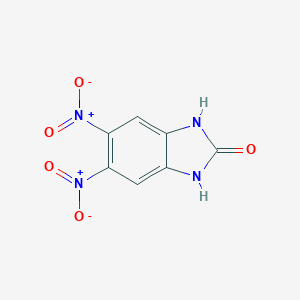
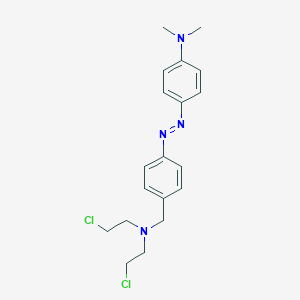
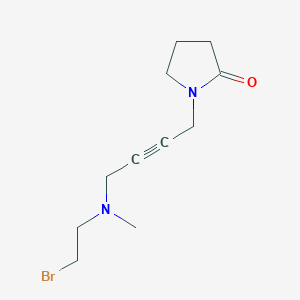
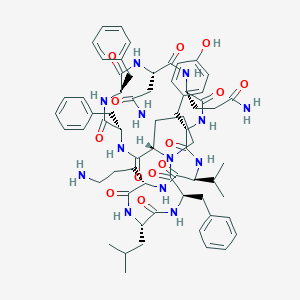
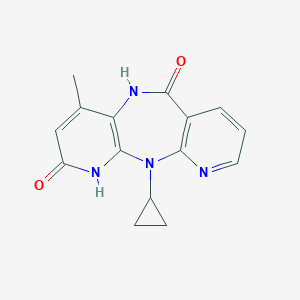


![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)
![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)